molecular formula C10H19BrO2 B023364 2-Bromo-2-propylpentanoic acid ethyl ester CAS No. 99174-91-1

2-Bromo-2-propylpentanoic acid ethyl ester

Cat. No.: B023364
CAS No.: 99174-91-1
M. Wt: 251.16 g/mol
InChI Key: XCMXLQNYBNGQAY-UHFFFAOYSA-N
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Description

2-Bromo-2-propylpentanoic acid ethyl ester is an organic compound with the molecular formula C10H19BrO2. It is used in various chemical reactions and industrial applications due to its unique structure, which includes a bromine atom and an ester group. This compound is often utilized in organic synthesis and as an intermediate in the production of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-propylpentanoic acid ethyl ester typically involves the bromination of 2-propylpentanoic acid followed by esterification. The reaction conditions often include the use of bromine and a suitable solvent, such as dichloromethane, under controlled temperature conditions. The esterification step involves reacting the brominated acid with ethanol in the presence of a catalyst like sulfuric acid .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent quality and yield of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Amino derivatives, thiol derivatives.

    Reduction: Alcohols.

    Oxidation: Carboxylic acids.

Scientific Research Applications

2-Bromo-2-propylpentanoic acid ethyl ester is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-2-propylpentanoic acid ethyl ester involves its reactivity with nucleophiles due to the presence of the bromine atom. This reactivity allows it to form covalent bonds with various biological molecules, potentially altering their function. The ester group can also undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-2-propylpentanoic acid ethyl ester is unique due to its specific carbon chain length and branching, which can influence its reactivity and the types of reactions it undergoes. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

ethyl 2-bromo-2-propylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrO2/c1-4-7-10(11,8-5-2)9(12)13-6-3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMXLQNYBNGQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454370
Record name 2-BROMO-2-PROPYLPENTANOIC ACID ETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99174-91-1
Record name 2-BROMO-2-PROPYLPENTANOIC ACID ETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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